molecular formula C12H10N2O2 B12948010 4-Ethoxybenzofuro[3,2-d]pyrimidine

4-Ethoxybenzofuro[3,2-d]pyrimidine

Cat. No.: B12948010
M. Wt: 214.22 g/mol
InChI Key: BXWDDKKBLHURKH-UHFFFAOYSA-N
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Description

4-Ethoxybenzofuro[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxyphenol with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

4-Ethoxybenzofuro[3,2-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxybenzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases, which are essential enzymes for cell growth and differentiation. The compound can bind to the active site of the enzyme, preventing its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-d]pyrimidine: Lacks the ethoxy group but shares the core structure.

    4-Methoxybenzofuro[3,2-d]pyrimidine: Similar structure with a methoxy group instead of an ethoxy group.

    4-Hydroxybenzofuro[3,2-d]pyrimidine: Contains a hydroxyl group instead of an ethoxy group.

Uniqueness

4-Ethoxybenzofuro[3,2-d]pyrimidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-ethoxy-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C12H10N2O2/c1-2-15-12-11-10(13-7-14-12)8-5-3-4-6-9(8)16-11/h3-7H,2H2,1H3

InChI Key

BXWDDKKBLHURKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC2=C1OC3=CC=CC=C32

Origin of Product

United States

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